2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4-ones and their derivatives often involves starting materials like citrazinic acid or chloroacetate esters, progressing through cyclization and functionalization steps. For instance, compounds have been synthesized from 2-chloro-6-ethoxy-4-acetylpyridine, leading to derivatives with antimicrobial activities (Hossan et al., 2012). These synthetic pathways typically involve condensation, cyclization, and aminolysis reactions to achieve the desired pyrimidinone or oxazinone derivatives.
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4-ones derivatives is characterized by X-ray crystallography, which reveals details about the conformation, bond lengths, angles, and molecular packing. The structural analysis of these compounds often shows folded conformations stabilized by intramolecular hydrogen bonding (Subasri et al., 2016).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidin-4-ones undergo various chemical reactions, including cyclization, condensation with aldehydes or isocyanates, and interactions with nitrating agents. These reactions modify the core structure, leading to derivatives with diverse properties and potential applications. The reaction conditions, such as solvent choice and temperature, play a critical role in determining the reaction pathways and the products formed (Davoodnia et al., 2009).
Physical Properties Analysis
The physical properties of thieno[2,3-d]pyrimidin-4-ones derivatives, such as solubility, melting points, and crystal structure, are influenced by the specific substituents on the core structure. These properties are essential for determining the compound's suitability for various applications, including pharmaceuticals and materials science.
Chemical Properties Analysis
The chemical properties, including reactivity with different chemical agents, stability under various conditions, and the ability to undergo specific chemical transformations, are crucial for the application of thieno[2,3-d]pyrimidin-4-ones derivatives. Studies on their reactions with nitrating agents, for example, provide insights into their electrophilic substitution patterns and reactivity towards nucleophilic agents (Mamarakhmonov et al., 2016).
properties
IUPAC Name |
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-4-13-5-7-14(8-6-13)20-15(22)9-21-10-19-17-16(18(21)23)11(2)12(3)24-17/h5-8,10H,4,9H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOZYFRZYHZELL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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